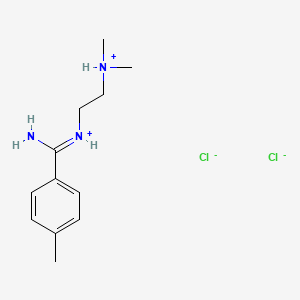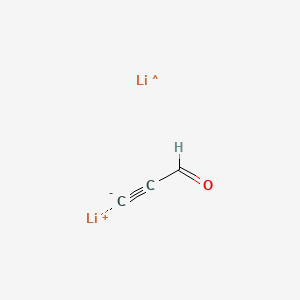
5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide: is a chemical compound with the molecular formula C12H15Cl2IN2 and a molecular weight of 385.077 g/mol . This compound is part of the benzimidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide typically involves the reaction of 5,6-dichloro-1,3-diethyl-2-methylbenzimidazole with an iodinating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazolium derivatives, while substitution reactions can produce a variety of substituted benzimidazolium compounds .
Aplicaciones Científicas De Investigación
5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,3-Diethyl-2-methyl-1H-benzimidazolium iodide
- 1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzimidazolium iodide
- 1-Ethyl-3-methyl-1H-benzimidazolium iodide
- 1,2,3-Trimethyl-1H-benzimidazolium iodide
Uniqueness: 5,6-Dichloro-1,3-diethyl-2-methyl-1H-benzimidazolium iodide is unique due to the presence of chlorine atoms at the 5 and 6 positions of the benzimidazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Número CAS |
24351-12-0 |
|---|---|
Fórmula molecular |
C12H15Cl2IN2 |
Peso molecular |
385.07 g/mol |
Nombre IUPAC |
5,6-dichloro-1,3-diethyl-2-methylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C12H15Cl2N2.HI/c1-4-15-8(3)16(5-2)12-7-10(14)9(13)6-11(12)15;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
MPVVLNVZVJCCOQ-UHFFFAOYSA-M |
SMILES canónico |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CC)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



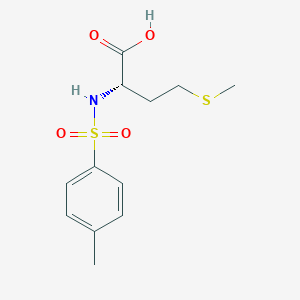
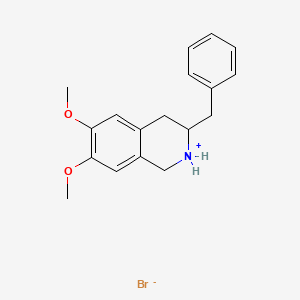
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
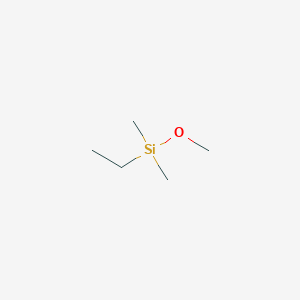
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
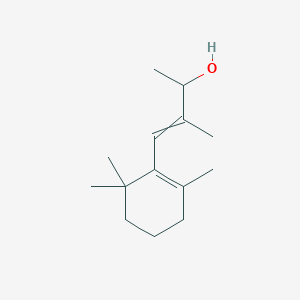
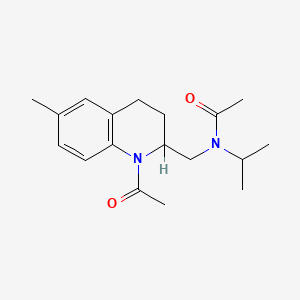

-methanone](/img/structure/B13751217.png)
